Humic acid sodium salt

Description

Properties

IUPAC Name |

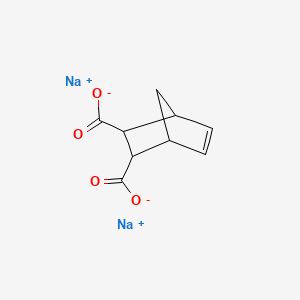

disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGUIQPKFUZDPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Black powder; [Alfa Aesar MSDS] | |

| Record name | Humic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68131-04-4 | |

| Record name | Humic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of humic acid sodium salt?

An In-depth Technical Guide to the Chemical Properties of Humic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or sodium humate, is the salt of humic acid, a principal component of humic substances which are major constituents of soil organic matter, peat, and lignite.[1] These complex supramolecular assemblies are formed from the chemical and biological degradation of plant and animal matter.[2] Due to its unique structural and chemical properties, sodium humate exhibits a range of functionalities, including ion exchange, chelation, and adsorption, making it a subject of interest in agriculture, environmental remediation, and increasingly, in biomedical and pharmaceutical sciences.[3][4]

This guide provides a detailed overview of the core chemical properties of this compound, supported by quantitative data, experimental protocols, and conceptual diagrams to serve as a comprehensive resource for technical professionals.

Molecular Structure and Composition

Humic acid does not have a single, defined chemical structure. Instead, it is understood as a heterogeneous supramolecular association of smaller, diverse organic molecules. These molecules are held together by weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, rather than forming a single large polymer.

The core components of this assembly include:

-

Aromatic Cores: Polycyclic aromatic and heterocyclic rings form a significant part of the structure.[5]

-

Aliphatic Chains: These act as bridges connecting the aromatic units.

-

Functional Groups: A high density of oxygen-containing functional groups is a key characteristic. The most prominent are carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups, which are responsible for its acidity, charge density, and high reactivity.[6] Other groups like quinones, carbonyls, and hydroxyls are also present.[5][6]

// Edges representing weak interactions edge [style=dashed, color="#5F6368", arrowhead=none]; Aromatic1 -> Aliphatic1 -> Aromatic2; Aliphatic1 -> Aliphatic2; Aromatic2 -> FG3 [lhead=cluster_fg2]; Aromatic1 -> FG1 [lhead=cluster_fg1];

// Logical connections to functional groups edge [style=solid, color="#EA4335", arrowhead=vee]; Aromatic1 -> FG2 [lhead=cluster_fg1]; Aliphatic2 -> FG4 [lhead=cluster_fg2]; } /**

-

Caption: Conceptual model of the supramolecular structure of humic acid. */

Quantitative Chemical Properties

The chemical properties of this compound can vary depending on its source (e.g., lignite, peat, soil) and the extraction method used. The following tables summarize typical quantitative data.

Table 1: Physicochemical Properties

| Property | Value / Range | Source(s) |

| Appearance | Black or dark brown powder/flakes | [7] |

| Molecular Formula | C9H8Na2O4 (representative core) | [1] |

| Solubility (Water) | 80-100% | [7] |

| Solubility (Organic) | Soluble in DMSO, Acetone, etc. | [8] |

| pH (1% solution) | 9.0 - 11.0 (Alkaline) | [7] |

| Melting Point | >300 °C | [9] |

Table 2: Typical Elemental Composition (Dry Basis)

| Element | Percentage Range (%) | Source(s) |

| Carbon (C) | 51.1 - 55.4% | [2] |

| Hydrogen (H) | 3.7 - 4.7% | [2] |

| Oxygen (O) | 36.8 - 40.0% | [2] |

| Nitrogen (N) | 3.7 - 4.2% | [2] |

| Sulfur (S) | 0.4 - 0.7% | [10] |

Table 3: Acidic Functional Group Content

| Functional Group | Concentration Range (meq/g) | Source(s) |

| Total Acidity | 7.2 - 14.0 | [7][11] |

| Carboxylic Groups (-COOH) | 2.8 - 6.2 | [7][12] |

| Phenolic Groups (-OH) | 1.9 - 3.2 | [7][12] |

Table 4: Molecular Weight Distribution

| Parameter | Value / Range (Daltons) | Description | Source(s) |

| Weight-Average (Mw) | 20,000 - 50,000 (Bulk) | Represents the average weight of the molecules. | [1] |

| Full Range | 2,000 - >500,000 | Indicates high polydispersity. | [1] |

Key Chemical Mechanisms

Chelation of Metal Ions

A defining property of sodium humate is its ability to chelate metal ions. The carboxyl and phenolic hydroxyl groups act as ligands, donating lone pair electrons to form stable coordination complexes with polyvalent metal cations (e.g., Fe³⁺, Cu²⁺, Zn²⁺). This process sequesters the metal ions, influencing their bioavailability and mobility in environmental and biological systems. In drug development, this property is explored for enhancing mineral absorption and for detoxification of heavy metals.

// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2; Metal -> p1 -> p2 -> coo1; } /**

-

Caption: Chelation of a metal ion by carboxyl and phenolic groups. */

Experimental Protocols

Protocol for Elemental Analysis (CHNS/O)

This protocol is based on the principles of dynamic flash combustion (Pregl-Dumas method).

-

Sample Preparation:

-

Dry the sodium humate sample to a constant weight to remove moisture.

-

Homogenize the sample by grinding it into a fine powder.

-

Accurately weigh 1-5 mg of the prepared sample into a pre-cleaned tin or silver capsule using a microbalance.[2]

-

-

Combustion:

-

Introduce the capsule into the combustion chamber of an elemental analyzer.

-

Heat the sample to ~1000-1150 °C in an oxygen-rich environment.[5] This converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂/NOx, and sulfur to SO₂.

-

-

Reduction and Gas Separation:

-

Pass the combustion gases over heated copper (~600 °C) to remove excess oxygen and reduce any nitrogen oxides (NOx) to N₂ gas.

-

The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is swept by a helium carrier gas into a gas chromatography (GC) column for separation.[5]

-

-

Detection and Quantification:

-

Measure the concentration of each separated gas using a thermal conductivity detector (TCD).

-

For oxygen analysis, pyrolyze the sample in a separate step to form carbon monoxide (CO), which is then detected.

-

Calculate the elemental percentages based on the detector response and the initial sample weight, using certified standards (e.g., acetanilide) for calibration.

-

Protocol for Functional Group Analysis (Potentiometric Titration)

This method determines the content of acidic functional groups (total acidity, carboxylic, and phenolic).

-

Caption: Workflow for determining acidic functional group content. */

-

Determination of Total Acidity (Barium Hydroxide Method):

-

Weigh approximately 50 mg of the dried sample into a stoppered flask.

-

Add 20 mL of 0.2 N Ba(OH)₂ solution. Prepare a blank with only Ba(OH)₂.

-

Shake the flasks for 24 hours at room temperature.

-

Filter the suspension and wash the residue with CO₂-free distilled water.

-

Combine the filtrate and washings and titrate potentiometrically with a standardized 0.5 N HCl solution to a pH of 8.4.

-

Total acidity is calculated from the difference in titration volumes between the blank and the sample.

-

-

Determination of Carboxylic Groups (Calcium Acetate Method): [7]

-

Weigh approximately 50 mg of the sample into a stoppered flask.

-

Add 10 mL of 1 N (CH₃COO)₂Ca and 40 mL of CO₂-free distilled water. Prepare a blank.

-

Shake for 24 hours at room temperature.

-

Filter the suspension and wash the residue.

-

Titrate the combined filtrate (containing liberated acetic acid) potentiometrically with a standardized 0.1 N NaOH solution to a pH of 9.8.

-

Carboxylic group content is calculated from the difference in titration volumes.

-

-

Determination of Phenolic Groups:

-

The content of phenolic hydroxyl groups is determined by subtracting the carboxylic group content from the total acidity.

-

Phenolic Acidity = Total Acidity - Carboxylic Acidity

-

Protocol for Molecular Weight Determination (Size-Exclusion Chromatography)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume.

-

System Setup:

-

Mobile Phase: Prepare an aqueous buffer, e.g., 0.025 M Na₂B₄O₇ with 0.025 M NaCl at pH 9.1. The mobile phase must fully dissolve the sodium humate and prevent interactions with the column material. Filter and degas the mobile phase.

-

Column: Select an appropriate SEC column (e.g., hydroxyethyl (B10761427) methacrylate-based) with a pore size suitable for the expected molecular weight range (e.g., 1-1000 kDa).

-

Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

-

-

Calibration:

-

Prepare a series of standards with known molecular weights (e.g., polystyrene sulfonates or globular proteins) that cover the separation range of the column.

-

Inject each standard individually and record its retention time (or elution volume).

-

Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

-

-

Sample Analysis:

-

Dissolve a known concentration of the dried sodium humate sample in the mobile phase. Filter the solution to remove any particulates.

-

Inject the sample solution into the SEC system.

-

Record the chromatogram using a suitable detector (e.g., UV-Vis at 254 nm or Refractive Index).

-

-

Data Interpretation:

-

Using the calibration curve, determine the molecular weight for each point along the sample's chromatogram.

-

Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn) to characterize the molecular weight distribution.

-

Conclusion

This compound is a structurally complex and chemically versatile material. Its properties are defined by a supramolecular assembly rich in carboxylic and phenolic functional groups, which dictate its high solubility in alkaline water, broad molecular weight distribution, and significant capacity for chelation and ion exchange. The standardized protocols provided herein for elemental analysis, functional group quantification, and molecular weight determination are essential for the rigorous characterization required in research, environmental science, and the development of novel pharmaceutical applications. A thorough understanding of these chemical properties is critical for harnessing the full potential of this unique biomaterial.

References

- 1. フミン酸 ナトリウム塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. humicacidinc.com [humicacidinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Humate CAS No. 68131-04-4 | SAINT HUMIC ACID [humicacidinc.com]

- 6. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 7. Sodium Humate Factory - Largest Organic Fertilizers Manufacturer in China | HUMICO [ihumico.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Characterization of Humic Acid Sodium Salt from Leonardite: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Humic acid, a principal component of humic substances, is a complex mixture of organic molecules resulting from the decomposition of plant and animal matter. Leonardite, an oxidized form of lignite (B1179625) coal, is a particularly rich source of high-quality humic acid. The sodium salt of humic acid is often utilized due to its increased solubility in water, which facilitates its application in various fields, including agriculture and, increasingly, biomedicine. This technical guide provides a comprehensive overview of the characterization of humic acid sodium salt derived from leonardite, with a focus on methodologies and data relevant to researchers, scientists, and professionals in drug development. The known biological activities and associated signaling pathways are also detailed to highlight its therapeutic potential.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for understanding its structure-activity relationships and ensuring reproducibility in research and development. Key characterization techniques include elemental analysis, UV-Visible (UV-Vis) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy.

Data Presentation

The quantitative data from these analyses provide insights into the elemental composition, degree of aromaticity, and functional group distribution of this compound from leonardite.

Table 1: Elemental Composition of Humic Acid from Leonardite

| Element | Weight Percentage (%) | Atomic Ratio (relative to Carbon) |

| Carbon (C) | 50-65% | 1.00 |

| Hydrogen (H) | 3-5% | 0.8 - 1.5 |

| Oxygen (O) | 30-40% | 0.4 - 0.7 |

| Nitrogen (N) | 1-4% | 0.02 - 0.06 |

| Sulfur (S) | <1% | <0.01 |

Note: The elemental composition can vary depending on the specific leonardite source and extraction method.[1][2]

Table 2: Key FTIR Absorption Bands for Humic Acid from Leonardite

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 | O-H stretching, N-H stretching | Phenolic, alcoholic, carboxylic OH; Amine N-H |

| 2930-2850 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1710 | C=O stretching | Carboxylic acids, ketones |

| ~1620 | C=C stretching, COO⁻ asymmetric stretching | Aromatic C=C, carboxylate |

| ~1400 | C-H bending, COO⁻ symmetric stretching | Aliphatic CH₂, CH₃; carboxylate |

| 1280-1230 | C-O stretching, O-H bending | Carboxylic acids, phenols |

| 1170-950 | C-O stretching | Polysaccharides, ethers, alcohols |

Note: The exact peak positions and intensities can vary.[1][3][4][5]

Table 3: ¹³C NMR Chemical Shift Assignments for Leonardite Humic Acid

| Chemical Shift (ppm) | Carbon Type |

| 0-50 | Aliphatic C (alkyl chains) |

| 50-90 | O-Alkyl C (carbohydrates, ethers) |

| 90-150 | Aromatic C |

| 150-165 | Phenolic C |

| 165-190 | Carboxyl C |

| 190-220 | Ketone and aldehyde C |

Note: These assignments are approximate and can overlap.[6][7]

Table 4: UV-Vis Spectroscopic Parameter for Leonardite Humic Acid

| Parameter | Description | Typical Value Range | Significance |

| E4/E6 Ratio | Ratio of absorbance at 465 nm to 665 nm | 3.1 - 5.5 | Inversely proportional to the degree of aromatic condensation and molecular weight.[1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data. The following sections outline the methodologies for the extraction and characterization of this compound from leonardite.

Extraction and Purification of Humic Acid

The most common method for extracting humic acid from leonardite is alkaline extraction followed by acid precipitation.[3][8][9][10]

Materials:

-

Leonardite powder

-

0.1 M Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

-

1 M Hydrochloric acid (HCl)

-

Centrifuge and centrifuge tubes

-

Filtration apparatus

Protocol:

-

Alkaline Extraction: Mix leonardite powder with a 0.1 M NaOH solution (e.g., 1:10 w/v ratio). Stir the mixture at room temperature for a specified period (e.g., 4-24 hours) to solubilize the humic and fulvic acids.

-

Separation of Insoluble Fraction: Centrifuge the mixture (e.g., at 5000 x g for 20 minutes) to pellet the insoluble humin fraction.

-

Acid Precipitation of Humic Acid: Carefully decant the supernatant and acidify it to pH 1.0-2.0 with 1 M HCl while stirring. This will cause the humic acid to precipitate.

-

Isolation and Washing: Allow the precipitate to settle (e.g., overnight at 4°C). Centrifuge the mixture to collect the humic acid pellet. Wash the pellet with deionized water to remove excess acid and salts. Repeat the washing and centrifugation steps until the supernatant is neutral.

-

Drying: Dry the purified humic acid pellet (e.g., in an oven at 60°C or by lyophilization).

-

Preparation of Sodium Salt: To prepare the sodium salt, the purified humic acid can be dissolved in a minimal amount of 0.1 M NaOH and then dried.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the E4/E6 ratio, an indicator of the degree of humification.[1][11]

Materials:

-

Dried humic acid sample

-

0.05 M Sodium bicarbonate (NaHCO₃) solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Protocol:

-

Sample Preparation: Dissolve a known amount of dried humic acid in 0.05 M NaHCO₃ solution to obtain a specific concentration (e.g., 10 mg/L).

-

Measurement: Record the absorbance of the solution at 465 nm and 665 nm using the NaHCO₃ solution as a blank.

-

Calculation: Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the main functional groups present in the humic acid structure.[12]

Materials:

-

Dried humic acid sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Protocol:

-

Sample Preparation: Mix a small amount of dried humic acid (e.g., 1-2 mg) with KBr (e.g., 100-200 mg) in an agate mortar and grind to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of humic acid, allowing for the quantification of different types of carbon atoms (aliphatic, aromatic, carboxyl, etc.).[6][13][14]

Materials:

-

Dried humic acid sample

-

Deuterated sodium hydroxide (NaOD) in deuterium (B1214612) oxide (D₂O)

-

NMR spectrometer

Protocol:

-

Sample Preparation: Dissolve the humic acid sample in a solution of NaOD in D₂O. The concentration will depend on the instrument's sensitivity.

-

Measurement: Acquire the ¹³C NMR spectrum using appropriate parameters for quantitative analysis, such as inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a sufficient relaxation delay.

-

Data Analysis: Integrate the different regions of the spectrum to determine the relative abundance of various carbon functional groups.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the characterization process and the relationships between the properties and potential applications of this compound.

Caption: Experimental workflow for the extraction and characterization of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and wound-healing properties. These effects are attributed to its complex chemical structure and the presence of various functional groups. Understanding the underlying signaling pathways is crucial for its development as a therapeutic agent.

Anti-inflammatory Effects

Humic substances have been shown to modulate inflammatory responses. One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Caption: Inhibition of the TLR4-NF-κB signaling pathway by this compound.

Antiviral Activity

The primary antiviral mechanism of humic acid is extracellular. Its polyanionic nature allows it to bind to positively charged glycoproteins on the surface of viruses, thereby preventing their attachment to and entry into host cells.[15] This has been particularly studied in the context of enveloped viruses like HIV.

Caption: Extracellular antiviral mechanism of this compound.

Wound Healing and TGF-β/Smad Pathway

Sodium humate has been found to promote wound healing, an effect that is likely mediated through the activation of the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[2] This pathway plays a crucial role in tissue repair and regeneration by regulating cell proliferation, differentiation, and extracellular matrix production.[7][12]

Caption: Activation of the TGF-β/Smad signaling pathway by this compound.

Implications for Drug Development

The diverse biological activities of this compound, coupled with its natural origin and low toxicity, make it an attractive candidate for further investigation in drug development. Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases. The antiviral mechanism of action, which involves blocking viral entry, could be explored for the development of broad-spectrum antiviral agents. Furthermore, its ability to promote wound healing opens up possibilities for its use in regenerative medicine.

However, the inherent complexity and heterogeneity of humic substances present challenges for standardization and regulatory approval. Future research should focus on detailed fractionation and characterization to identify the most active components and elucidate their precise mechanisms of action at the molecular level. This will be crucial for translating the therapeutic potential of this compound from leonardite into safe and effective clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 68131-04-4 | Benchchem [benchchem.com]

- 3. Humic acids alleviate dextran sulfate sodium-induced colitis by positively modulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Humic acid in drinking well water induces inflammation through reactive oxygen species generation and activation of nuclear factor-κB/activator protein-1 signaling pathways: a possible role in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, tech. 50-60% (as humic acid) | Fisher Scientific [fishersci.ca]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Protective effects of sodium humate and its zinc and selenium chelate on the oxidative stress, inflammatory, and intestinal barrier damage of Salmonella Typhimurium-challenged broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In vitro Assessment of Antiviral Effect of Natural Compounds on Porcine Epidemic Diarrhea Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant therapy against TGF‐β/SMAD pathway involved in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Clinical review of humic acid as an antiviral: Leadup to translational applications in clinical humeomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Complexity of Sodium Humate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Structure of Sodium Humate

Sodium humate is the sodium salt of humic acid, a principal component of humic substances, which are major organic constituents of soil, peat, and coal. It is not a single, discrete molecule but rather a complex and heterogeneous mixture of polydisperse macromolecules.[1][2] While a definitive chemical structure remains elusive, it is understood to be composed of aromatic and aliphatic moieties with various oxygen-containing functional groups.[1]

Due to its complex nature, a precise molecular formula cannot be assigned. However, a representative molecular formula of C9H8Na2O4 with a corresponding molecular weight of approximately 226.14 g/mol is often cited in chemical databases and technical literature.[2] This formula should be interpreted as representing a fundamental building block or an average repeating unit within the larger supramolecular structure.

The core structure of sodium humate consists of a network of aromatic rings (benzene and fused rings) and heterocyclic compounds (like pyrrole, furan, and indole), interconnected by bridge bonds.[1] Attached to this backbone are a variety of functional groups that dictate its chemical properties and biological activity. The most prominent of these are:

-

Carboxyl groups (-COOH)

-

Phenolic hydroxyl groups (-OH)

-

Quinone groups (=O)

-

Hydroxyl groups (-OH)

-

Methoxy groups (-OCH3)[1]

These functional groups impart sodium humate with its characteristic properties, including its ability to chelate metal ions, its solubility in alkaline solutions, and its interactions with other organic molecules.

Quantitative Composition of Sodium Humate

The elemental composition of sodium humate can vary depending on its source and the extraction method used. The following table summarizes typical ranges for its elemental and compositional analysis.

| Parameter | Value | Reference |

| Elemental Composition | ||

| Carbon (C) | 50% - 60% | [3] |

| Hydrogen (H) | 4% - 6% | [3] |

| Nitrogen (N) | 4.3% - 6.4% | [4] |

| Oxygen (O) | Calculated by difference | |

| Sulfur (S) | Present | [1] |

| Other Components | ||

| Humic Acid Content (dry basis) | > 65% - 75% | [1][5] |

| pH (1% solution) | 9.0 - 11.0 | [2] |

| Water Solubility | 100% | [5] |

| Inorganic Elements (variable) | ||

| Calcium (Ca) | Present | [6] |

| Potassium (K) | Present | [6] |

| Phosphorus (P) | Present | [6] |

| Sodium (Na) | Present | [6] |

| Iron (Fe) | Present | [6] |

Note: The presence and quantity of inorganic elements are highly dependent on the geological source of the humic material.

Experimental Protocols for Characterization

The characterization of sodium humate relies on a combination of spectroscopic and chromatographic techniques to elucidate its structural components and molecular size distribution.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the various functional groups present in the sodium humate structure.

Methodology:

-

Sample Preparation:

-

A small amount of dried sodium humate sample is finely ground with potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]

-

-

Instrumentation:

-

A Fourier Transform Infrared Spectrometer is used for analysis.

-

-

Data Acquisition:

-

Data Analysis:

-

The resulting spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., O-H stretch, C=O stretch, C=C aromatic stretch).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly solid-state ¹³C NMR, provides detailed information about the carbon skeleton of sodium humate, including the relative abundance of aromatic and aliphatic carbons.

Methodology:

-

Sample Preparation (Solid-State):

-

The dried sodium humate sample is packed into a zirconia rotor.

-

-

Instrumentation:

-

A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used. Cross-polarization (CP) techniques (CP/MAS) are commonly employed to enhance the signal of the low-abundance ¹³C nuclei.[4]

-

-

Data Acquisition:

-

The rotor is spun at a high speed (magic angle) to average out anisotropic interactions.

-

A sufficient number of scans (often thousands) are acquired to obtain a spectrum with an adequate signal-to-noise ratio.[10]

-

-

Data Analysis:

-

The chemical shifts in the ¹³C NMR spectrum are analyzed to identify different types of carbon environments, such as carboxyl carbons, aromatic carbons, and aliphatic carbons.[11]

-

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration chromatography, is used to determine the molecular weight distribution of the sodium humate macromolecules.

Methodology:

-

Sample Preparation:

-

A solution of sodium humate is prepared in the chosen mobile phase.

-

The solution is filtered through a fine-pore membrane to remove any particulate matter.

-

-

Instrumentation:

-

Mobile Phase:

-

An aqueous buffer with a controlled pH and ionic strength is used as the mobile phase to prevent interactions between the sample and the stationary phase. A common mobile phase is an alkaline borate (B1201080) buffer.[13]

-

-

Calibration:

-

The column is calibrated using a series of standards of known molecular weights (e.g., globular proteins or polystyrene sulfonates).[13]

-

-

Data Acquisition and Analysis:

-

The prepared sample is injected into the column.

-

The elution profile is recorded by the detector.

-

By comparing the retention times of the sodium humate components to the calibration curve, the weight-average (Mw) and number-average (Mn) molecular weights, as well as the polydispersity, can be determined.[14]

-

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of sodium humate.

References

- 1. Sodium humate animal feed additive - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]

- 2. betakim.com.tr [betakim.com.tr]

- 3. SODIUM HUMATE - Ataman Kimya [atamanchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Sodium Humate CAS No. 68131-04-4 | SAINT HUMIC ACID [humicacidinc.com]

- 6. Assessment of the inclusion of a feed additive of sodium humate derived from freshwater sapropel in diets for broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic characterization of humic and fulvic acids in soil aggregates, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. humic-substances.org [humic-substances.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. High-performance size-exclusion chromatography of humic substances on the hydroxyethyl methacrylate column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular weight characteristics of humic substances from different environments as determined by size exclusion chromatography and their statistical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Humic Acid Sodium Salt in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humic acid and its sodium salt are central to soil organic matter, influencing soil fertility, nutrient cycling, and the bioavailability of various substances. This technical guide provides an in-depth exploration of the origin and formation of humic acid sodium salt in soil. It delineates the complex biochemical pathways of humification, summarizes key quantitative data on the composition of humic acids, and provides detailed experimental protocols for their extraction and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and formation of these ubiquitous natural polymers.

Introduction

Humic substances are a collection of complex, heterogeneous organic molecules that are formed in soils, sediments, and aquatic environments from the decomposition of plant and animal residues.[1] They are integral to the global carbon cycle and play a crucial role in soil health and fertility.[2][3] Humic substances are broadly categorized into three fractions based on their solubility in acidic and alkaline solutions: humic acid, fulvic acid, and humin.[4][5] Humic acid is insoluble in acidic conditions (pH < 2) but soluble at higher pH values.[6] Sodium humate, the sodium salt of humic acid, is formed when humic acid is treated with a sodium hydroxide (B78521) solution, a common step in its extraction from source materials like leonardite, a form of soft brown coal rich in humic substances.[7][8][9]

The Humification Process: Origin of Humic Acid

Humification is the process by which organic matter is transformed into stable humic substances through a combination of microbial and chemical (abiotic) pathways.[1] This process is slow and results in the formation of complex macromolecules that are resistant to further rapid degradation.[10]

Precursor Materials

The primary precursors for humic acid formation are the remains of plants, animals, and microorganisms.[11] Key biomolecules that contribute to the humic structure include:

-

Lignin (B12514952): A complex polymer found in the cell walls of plants, lignin is highly resistant to microbial decomposition and is considered a major precursor to humic acids.[1]

-

Carbohydrates: Cellulose and hemicellulose from plant matter are broken down by microorganisms into simpler sugars, which can then participate in condensation reactions.

-

Proteins: Amino acids derived from the decomposition of proteins contribute nitrogen to the humic acid structure.[2]

-

Lipids and other aliphatic compounds: These contribute to the non-aromatic portions of the humic acid molecule.

Biotic and Abiotic Formation Pathways

The formation of humic acid is not a single, linear process but rather a complex interplay of biotic and abiotic reactions. The main proposed pathways are the Lignin-Protein Theory, the Polyphenol Theory, and the Sugar-Amine Condensation (Maillard Reaction) Theory.[1]

-

Lignin-Protein Theory: This theory posits that lignin is partially degraded by microorganisms, and the modified lignin residues then combine with proteins and other nitrogenous compounds to form humic acids.[1][2]

-

Polyphenol Theory: In this pathway, polyphenols are either released from the degradation of lignin or synthesized by microorganisms. These polyphenols are then enzymatically oxidized to quinones, which subsequently polymerize, often incorporating amino acids, to form humic macromolecules.[1][2][12]

-

Sugar-Amine Condensation (Maillard Reaction): This abiotic pathway involves the reaction of reducing sugars with amino acids.[1][13][14] This non-enzymatic browning reaction forms complex, dark-colored polymers that are structurally similar to humic substances.[13][14][15]

The following diagram illustrates the major theoretical pathways for humic acid formation.

Formation of this compound

This compound (sodium humate) is not typically formed naturally in significant quantities in most soil environments. Instead, it is primarily produced through the alkaline extraction of humic substances from sources rich in organic matter, such as leonardite, peat, or soil.[8][9] The extraction process involves treating the raw material with a sodium hydroxide (NaOH) solution.[8] The alkaline conditions deprotonate the acidic functional groups (primarily carboxylic and phenolic hydroxyl groups) of the humic acid, rendering it soluble in the aqueous solution as the sodium salt.[16]

Quantitative Data on Humic Acid Composition

The elemental and functional group composition of humic acids can vary depending on their origin and the conditions of their formation. Below are tables summarizing typical quantitative data.

Table 1: Elemental Composition of Humic Acids from Various Sources

| Element | Soil Humic Acid (%) | Leonardite Humic Acid (%) | Peat Humic Acid (%) |

| Carbon (C) | 50 - 60 | 55 - 65 | 50 - 60 |

| Hydrogen (H) | 3.5 - 5.0 | 3.0 - 4.5 | 4.0 - 6.0 |

| Oxygen (O) | 30 - 40 | 25 - 35 | 30 - 40 |

| Nitrogen (N) | 2.0 - 5.0 | 0.5 - 2.0 | 1.5 - 4.0 |

| Sulfur (S) | 0.1 - 1.5 | 0.5 - 2.0 | 0.1 - 1.0 |

Data compiled from multiple sources.[17][18][19]

Table 2: Functional Group Content of Soil Humic Acids

| Functional Group | Content (meq/g) |

| Total Acidity | 5.0 - 10.0 |

| Carboxylic (-COOH) | 1.5 - 5.0 |

| Phenolic Hydroxyl (-OH) | 2.0 - 6.0 |

| Alcoholic Hydroxyl (-OH) | 2.0 - 5.0 |

| Carbonyl (C=O) | 1.0 - 4.0 |

Data compiled from multiple sources.[20][21]

Experimental Protocols

The study of humic acids relies on standardized methods for their extraction, fractionation, and characterization.

Extraction and Fractionation of Humic Substances

The most widely accepted method for extracting and fractionating humic substances is based on their differential solubility in acidic and alkaline solutions, as recommended by the International Humic Substances Society (IHSS).[22]

Protocol: Alkaline Extraction and Acid Precipitation

-

Acid Pre-treatment: A dried soil sample is treated with 1 M HCl to remove carbonates and exchangeable divalent cations. The suspension is shaken and then the supernatant is separated.[22]

-

Alkaline Extraction: The soil residue is neutralized with 1 M NaOH to a pH of 7.0, and then 0.1 M NaOH is added under a nitrogen atmosphere. The suspension is shaken for several hours.[22]

-

Separation of Humin: The suspension is centrifuged at high speed to pellet the insoluble fraction, which is termed humin .

-

Precipitation of Humic Acid: The supernatant, containing both humic and fulvic acids, is acidified to pH 1.0 with 6 M HCl. The resulting precipitate is the humic acid fraction.[22]

-

Separation of Fulvic Acid: The supernatant remaining after the precipitation of humic acid contains the fulvic acid fraction, which is soluble at all pH values.[22]

The following diagram illustrates the experimental workflow for the extraction and fractionation of humic substances.

References

- 1. benchchem.com [benchchem.com]

- 2. The formation of humic substances [karnet.up.wroc.pl]

- 3. Recent Advances in Synthesis and Degradation of Lignin and Lignin Nanoparticles and Their Emerging Applications in Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. eagri.org [eagri.org]

- 6. Latest development in the fabrication and use of lignin-derived humic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fulvicxcell.com [fulvicxcell.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcmas.com [ijcmas.com]

- 11. researchgate.net [researchgate.net]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. Chemical Characteristics of Dark-Brown Humic-like Substances Formed from the Abiotic Condensation of Maillard Precursors with Different Glycine Concentrations - ProQuest [proquest.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Structure and Biological Activity of Humic Substances Define Their Role as Plant Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scialert.net [scialert.net]

- 20. ijcmas.com [ijcmas.com]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. humic-substances.org [humic-substances.org]

Spectroscopic Analysis of Technical Grade Humic Acid Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humic acid, a principal component of humic substances, is a complex mixture of many different acids containing carboxyl and phenolate (B1203915) groups.[1] Technical grade humic acid sodium salt is widely utilized in various fields, including agriculture, environmental remediation, and potentially in drug development due to its unique chemical and physical properties. A thorough characterization of its structure and composition is crucial for its effective application and for ensuring quality and consistency. Spectroscopic techniques are indispensable tools for elucidating the complex molecular structure of this compound. This guide provides a comprehensive overview of the application of key spectroscopic methods for the analysis of technical grade this compound, complete with experimental protocols, data interpretation, and visual workflows.

Humic substances are complex, heterogeneous organic materials that result from the decomposition of plant and microbial residues.[2] They are integral components of soil, water, and sediments, playing a crucial role in nutrient cycling and metal ion transport.[2] Based on their solubility at different pH values, humic substances are fractionated into three main categories: humic acid, fulvic acid, and humin.[2][3] this compound is the salt form of humic acid and is a natural source material.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used, simple, and rapid method for the quantitative analysis of humic acid.[5] It provides information about the degree of aromatic condensation and the presence of chromophores in the humic acid structure.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the concentration and assess the aromaticity of this compound in solution.

Materials:

-

Technical grade this compound

-

Sodium pyrophosphate alkali solvent[6]

-

Deionized water

-

Spectrophotometer (e.g., Genesys 10S UV–Visible spectrophotometer)[7]

-

1 cm quartz cuvettes[7]

-

Volumetric flasks

-

Pipettes

Procedure:

-

Solvent Preparation: Prepare a sodium pyrophosphate alkali solvent. For example, dissolve 15 g of Tetra Sodium Pyrophosphate anhydrous and 7 g of Sodium Hydroxide (B78521) in 1000 ml of purified water.[6]

-

Standard Stock Solution Preparation: Accurately weigh a known amount of this compound (e.g., 100 mg) and dissolve it in the solvent in a 100 ml volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[6] This creates a standard stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations (e.g., 60%, 80%, 100%, 120%, and 140% of the expected sample concentration).[6]

-

Sample Preparation: Accurately weigh the technical grade this compound sample and prepare a solution of a specific concentration in the same manner as the standard stock solution.[6]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 200–800 nm.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each working standard solution and the sample solution. Record absorbance values at specific wavelengths, commonly 254 nm, 280 nm, 465 nm, and 665 nm.[5][6][7]

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample from the calibration curve.

-

Calculate spectroscopic ratios such as E4/E6 (absorbance at 465 nm / absorbance at 665 nm) to assess the degree of humification.[8]

-

Data Presentation: Key UV-Vis Spectroscopic Parameters

| Parameter | Wavelength (nm) | Significance | Reference |

| UV254 | 254 | Indicator of aromaticity and hydrophobicity.[7] | [7] |

| UV280 | 280 | Indicator of aromaticity and hydrophobicity.[7] | [7] |

| Absorbance | 465 | Used for quantification and in the E4/E6 ratio.[6] | [6] |

| Absorbance | 665 | Used in the E4/E6 ratio.[5] | [5] |

| E4/E6 Ratio | 465/665 | An indicator of the degree of humification. Lower ratios suggest a higher degree of aromatic condensation.[2][8] | [2][8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the main functional groups present in this compound, providing insights into its molecular structure.[2]

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the functional groups present in solid technical grade this compound.

Materials:

-

Technical grade this compound, dried.

-

Potassium bromide (KBr), spectroscopy grade.

-

Agate mortar and pestle.[8]

-

Hydraulic press for pellet making.

-

FTIR spectrometer (e.g., Bruker (Alpha)).[8]

Procedure:

-

Sample Preparation:

-

Dry the this compound sample to a constant weight.

-

Grind a small amount of the sample (approximately 1 mg) with about 100 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectroscopic Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over a range of 4000–400 cm-1.[9]

-

Collect a background spectrum of a pure KBr pellet.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to specific functional groups based on their wavenumber.

-

Data Presentation: Common FTIR Absorption Bands in Humic Acid

| Wavenumber (cm-1) | Assignment | Reference |

| ~3400 | O-H stretching of hydroxyl groups (alcohols, phenols, carboxylic acids), H-bonded.[1] | [1] |

| ~2920 | Aliphatic C-H stretching (asymmetric).[1] | [1] |

| ~2850 | Aliphatic C-H stretching (symmetric).[1] | [1] |

| ~1720 | C=O stretching of carboxylic acids and ketones.[1] | [1] |

| ~1630 | Aromatic C=C stretching, C=O of quinones, COO- (asymmetric stretching).[1] | [1] |

| ~1400 | COO- (symmetric stretching), C-H bending of aliphatic groups. | |

| ~1230 | C-O stretching and O-H deformation of carboxylic acids. | |

| ~1100 | C-O stretching of polysaccharides or ethers.[1] | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C NMR, provides detailed information about the carbon skeleton of humic substances, allowing for the quantification of different types of carbon atoms.[2] 1H NMR can also provide information about the types of protons present.

Experimental Protocol: 13C NMR Spectroscopy

Objective: To determine the relative abundance of different carbon types in this compound.

Materials:

-

Technical grade this compound.

-

Deuterated sodium hydroxide (NaOD) in D2O (e.g., 0.5 M).[9]

-

NMR spectrometer (e.g., Bruker Avance).[10]

-

5 mm NMR tubes.[9]

Procedure:

-

Sample Preparation:

-

Spectroscopic Measurement:

-

Acquire the 13C NMR spectrum using appropriate parameters for quantitative analysis, such as inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[11]

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signal intensities in different chemical shift regions to determine the relative proportions of various carbon types.

-

Data Presentation: Key Chemical Shift Regions in 13C NMR of Humic Acid

| Chemical Shift (ppm) | Carbon Type | Reference |

| 0-50 | Aliphatic C (Alkyl C) | [2] |

| 50-110 | O-Alkyl C (Carbohydrates, ethers, alcohols) | [2] |

| 110-160 | Aromatic and Phenolic C | [2] |

| 160-190 | Carboxyl, Ester, and Amide C | [2] |

| 190-220 | Ketone and Aldehyde C | [2] |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the molecular structure and dynamics of humic substances. It can provide information on the presence of fluorophores, the degree of humification, and conformational changes.

Experimental Protocol: Fluorescence Spectroscopy

Objective: To characterize the fluorescent components and assess the humification degree of this compound.

Materials:

-

Technical grade this compound.

-

Deionized water or an appropriate buffer solution.

-

Fluorescence spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare dilute solutions of this compound in deionized water or a suitable buffer to avoid inner-filter effects.

-

Spectroscopic Measurement:

-

Emission Spectra: Excite the sample at a fixed wavelength (e.g., 360 nm) and record the emission spectrum over a range (e.g., 380–600 nm).[9]

-

Excitation Spectra: Set a fixed emission wavelength (e.g., 520 nm) and scan the excitation wavelengths (e.g., 300–480 nm).[9]

-

Synchronous-Scan Spectra: Simultaneously scan both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them (e.g., Δλ = 20 nm or 60 nm).[9]

-

Excitation-Emission Matrix (EEM) Spectroscopy: Acquire a series of emission spectra at sequential excitation wavelengths to generate a three-dimensional contour plot of fluorescence intensity.

-

-

Data Analysis:

-

Analyze the positions and intensities of fluorescence peaks in the emission, excitation, and synchronous-scan spectra.

-

Identify characteristic fluorescence regions in the EEMs, which can be attributed to different types of fluorophores (e.g., humic-like, protein-like).[12]

-

Data Presentation: Typical Fluorescence Features of Humic Acids

| Spectral Feature | Excitation (nm) | Emission (nm) | Interpretation | Reference |

| Humic-like (Peak A) | ~260 | ~400-500 | Associated with UV humic-like or fulvic-like components.[13][14] | [13][14] |

| Humic-like (Peak C) | ~320-360 | ~420-520 | Associated with visible humic-like components.[13] | [13] |

| Protein-like (Tryptophan-like) | ~275 | ~330 | Indicates the presence of proteinaceous material.[13] | [13] |

Mandatory Visualizations

Workflow for Spectroscopic Analysis of this compound

Caption: Overall workflow for the comprehensive spectroscopic analysis of technical grade this compound.

Logical Relationship of Spectroscopic Techniques and Structural Information

Caption: Logical relationship between spectroscopic techniques and the structural information they provide for this compound.

Conclusion

The spectroscopic analysis of technical grade this compound using a combination of UV-Vis, FTIR, NMR, and fluorescence spectroscopy provides a powerful approach for its comprehensive characterization. Each technique offers unique insights into the molecular structure, from the overall aromaticity and degree of humification to the specific functional groups and carbon skeleton. The detailed experimental protocols and data interpretation guidelines presented in this guide are intended to assist researchers, scientists, and drug development professionals in the effective application of these methods for quality control, structural elucidation, and the exploration of new applications for this complex and valuable biomaterial.

References

- 1. ijcmas.com [ijcmas.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Humic acid technical grade 68131-04-4 [sigmaaldrich.com]

- 5. rjas.org [rjas.org]

- 6. journals.ijramt.com [journals.ijramt.com]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. swr.agriculturejournals.cz [swr.agriculturejournals.cz]

- 10. fedoa.unina.it [fedoa.unina.it]

- 11. researchgate.net [researchgate.net]

- 12. Shifts in Bacterial Community Structure and Humus Formation Under the Effect of Applying Compost from the Cooling Stage as a Natural Additive [mdpi.com]

- 13. Fluorescence fingerprint of fulvic and humic acids from varied origins as viewed by single-scan and excitation/emission matrix techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Sodium Humate in Plant Physiology

Abstract: Sodium humate, the sodium salt of humic acid, is a principal component of soil organic matter and is increasingly recognized for its role as a potent plant biostimulant. This technical guide provides an in-depth examination of the multifaceted biological activities of sodium humate within plant physiology. It is intended for researchers, scientists, and professionals in agricultural science and product development. The document details the mechanisms of action, from soil structure improvement to the modulation of complex molecular signaling pathways. Furthermore, it presents quantitative data on its effects on crop yield and quality, provides detailed experimental protocols for its evaluation, and visualizes key biological processes and workflows.

Mechanisms of Action

Sodium humate exerts its influence on plant physiology through a combination of direct and indirect mechanisms, affecting everything from the soil environment to intracellular signaling cascades.

Indirect Effects: Soil Improvement

Sodium humate is a powerful soil conditioner.[1] Its application improves soil structure by promoting the formation of stable aggregates, which increases soil porosity, aeration, and water retention capacity.[1][2] With a high cation exchange capacity (CEC), it helps retain essential nutrients like potassium, calcium, and magnesium, preventing leaching and making them more available for plant uptake.[3] This improved soil environment fosters healthier root systems and supports beneficial microbial communities, which are crucial for nutrient cycling.[3]

Direct Effects on Plant Physiology

Humic substances (HS), including sodium humate, directly influence plant metabolism and development.

-

Hormone-Like Activity: One of the most documented effects is its "auxin-like" activity.[4][5] Humic substances can contain auxin molecules or other compounds that mimic auxin's effects, stimulating root growth, particularly the development of lateral and adventitious roots.[4][6] This enhanced root architecture increases the root surface area, improving the plant's ability to acquire water and nutrients.[4] This hormonal effect also stimulates plant cell division and elongation, contributing to overall biomass increase.[2]

-

Enhanced Nutrient Uptake and Assimilation: Sodium humate enhances the uptake of macro- and micronutrients. It acts as a natural chelating agent, binding to mineral ions and making them more soluble and available for root absorption.[2][7] Studies show it improves the assimilation of nitrogen, phosphorus, and other essential minerals, leading to stronger, healthier plants.[3] This is partly achieved by stimulating the activity of plasma membrane H+-ATPases, which creates an electrochemical gradient that drives nutrient transport into the root cells.[6]

-

Metabolic Stimulation: Sodium humate can stimulate key metabolic processes. It has been shown to increase chlorophyll (B73375) synthesis, which enhances photosynthesis.[2] It can also modulate the activity of various enzymes involved in primary and secondary metabolism, including those in the glycolytic pathway and Krebs cycle.[7][8]

Molecular Signaling Pathways

At the molecular level, humic substances interact with complex signaling networks within the plant. They influence both hormone-related pathways and those involved in stress response. Key pathways affected include auxin, nitric oxide (NO), and abscisic acid (ABA) signaling.[9][10] Low-molecular-weight fractions of humic substances can penetrate root cells and initiate intracellular responses directly, while larger molecules may bind to cell surface receptors to trigger downstream signaling.[4][6]

Furthermore, humic substances play a critical role in enhancing plant tolerance to abiotic stress. They can modulate Reactive Oxygen Species (ROS) signaling; application can cause a mild transient stress that primes the plant's defense mechanisms.[10] This leads to the activation of antioxidant enzymes, which help protect cells from oxidative damage caused by environmental stressors like drought, salinity, and extreme temperatures.[11][12]

Quantitative Effects on Plant Growth and Quality

The application of sodium humate has been shown to produce measurable improvements in crop yield and quality. However, results can be variable depending on the crop, soil type, application rate, and the specific composition of the humate product.[8] The following table summarizes quantitative data from cited research.

| Plant Species | Parameter Measured | Sodium Humate Application Rate | Result | Citation(s) |

| Green Pepper | Fruit Yield | 5 kg/ha | +13.6% to +130.5% increase compared to various controls. | [13][14] |

| Green Pepper | Nitrate (B79036) Content in Fruit | 5 kg/ha | -12% reduction. | [13][14] |

| Green Pepper | Vitamin C Content in Fruit | 5 kg/ha | +28.6% increase. | [13][14] |

| Potato | Tuber Yield | 0.45 kg/ha (foliar application) | +22% increase. | [8] |

Experimental Protocols

Standardized methodologies are essential for the accurate evaluation of sodium humate's biological activity. Below are representative protocols for conducting plant growth trials and a general workflow.

Protocol 1: Greenhouse Soil Study for Yield and Quality Assessment

This protocol is adapted from studies evaluating the effect of sodium humate on green pepper.[13][14]

-

Objective: To quantify the effect of soil-applied sodium humate on the yield and fruit quality of a target crop.

-

Materials:

-

Plant: Green pepper ( Capsicum annuum ) seedlings.

-

Soil: Loamy chernozem or a standardized potting mix.

-

Treatments: Control (no amendment), NPK fertilizer only, NPK fertilizer + Sodium Humate.

-

Sodium Humate: A characterized product with known humic acid content.

-

Equipment: Greenhouse, pots or plots, irrigation system, analytical equipment for nitrate and vitamin C analysis.

-

-

Methodology:

-

Setup: Establish a randomized complete block design with a minimum of four replicates per treatment.

-

Planting: Transplant uniform seedlings into pots or plots.

-

Fertilization: Apply a basal dose of NPK fertilizer to relevant treatment groups. For the sodium humate group, a portion of the nitrogen can be reserved for later application.

-

Treatment Application: Three weeks after planting, apply the sodium humate treatment. Dissolve the specified amount (e.g., equivalent to 5 kg/ha ) in water and apply as a soil drench (watering).[13]

-

Maintenance: Maintain optimal growing conditions (irrigation, temperature, pest control) for the duration of the experiment.

-

Harvesting: Harvest fruits at physiological maturity. Multiple harvests may be necessary.

-

-

Data Collection and Analysis:

-

Measure total fruit yield (weight) per plant or plot.

-

Analyze a subsample of fruits from each harvest for nitrate content (e.g., via distillation method) and vitamin C content (e.g., via titration with 2,4-dichlorophenolindophenol).[13]

-

Perform analysis of variance (ANOVA) to determine statistical significance between treatments.

-

Protocol 2: Hydroponic Study for Abiotic Stress Tolerance

This protocol is based on methodologies used to assess the role of humic substances in mitigating osmotic stress.[15]

-

Objective: To determine if sodium humate enhances plant tolerance to a specific abiotic stress (e.g., drought or salinity) in a controlled hydroponic system.

-

Materials:

-

Plant: Tomato (Solanum lycopersicum) or Arabidopsis thaliana seedlings.

-

System: Hydroponic setup (e.g., aerated containers with Hoagland's solution).

-

Stress Inducer: Polyethylene glycol (PEG 6000) for osmotic stress or Sodium Chloride (NaCl) for salinity stress.

-

Treatments: Control (standard solution), Stress only, Humate only, Stress + Humate.

-

Sodium Humate: A water-soluble, characterized product.

-

-

Methodology:

-

Acclimatization: Germinate seeds and transfer seedlings to the hydroponic system. Allow them to acclimate for one week in standard Hoagland's solution.

-

Treatment Application: Introduce sodium humate into the nutrient solution of the relevant treatment groups at a predetermined optimal concentration (e.g., 500 µL·L⁻¹ of a humic/fulvic acid solution).[15]

-

Stress Induction: Simultaneously or after a short pre-treatment period, introduce the stress agent (e.g., PEG 6000 to achieve an osmotic potential of -0.2 MPa) into the solution for the stress treatments.[15]

-

Duration: Continue the experiment for a defined period (e.g., 7-14 days), monitoring plant health.

-

-

Data Collection and Analysis:

-

Morphological: Measure root and shoot fresh and dry weight, and plant height.

-

Physiological: Measure chlorophyll content (SPAD meter), stomatal conductance, and relative water content.

-

Biochemical: Analyze tissue for proline content, lipid peroxidation (MDA levels), and antioxidant enzyme activity (CAT, SOD).

-

Analyze data using a two-way ANOVA to assess the main effects of stress and humate, as well as their interaction.

-

Conclusion

The biological activity of sodium humate in plant physiology is comprehensive, involving the enhancement of soil health, direct stimulation of plant growth through hormone-like effects, and the modulation of key signaling pathways related to nutrient uptake and stress response. Quantitative studies confirm its potential to significantly increase crop yields and improve quality attributes.[13][14] The provided experimental protocols offer a framework for the systematic investigation of these effects. For researchers and developers, harnessing the biostimulant properties of sodium humate represents a promising avenue for developing sustainable agricultural practices that improve crop resilience and productivity. Future research should focus on standardizing humate products and further elucidating the precise molecular mechanisms to optimize their application for consistent and predictable results.

References

- 1. Sodium humate: A magical soil conditioner [gthumate.com]

- 2. Sodium humate role and efficacy - Houma Shengjiayou Biotechnology Development Co., L [m.sjyfzs.com]

- 3. Sodium Humate in Agriculture and Beyond • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. agrownutrient.com [agrownutrient.com]

- 8. uniumbioscience.com [uniumbioscience.com]

- 9. Involvement of Hormone- and ROS-Signaling Pathways in the Beneficial Action of Humic Substances on Plants Growing under Normal and Stressing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potassium and Humic Acid Synergistically Increase Salt Tolerance and Nutrient Uptake in Contrasting Wheat Genotypes through Ionic Homeostasis and Activation of Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Humic acid promote crop stress resistance - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]

- 13. agriculturejournals.cz [agriculturejournals.cz]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Humic substances increase tomato tolerance to osmotic stress while modulating vertically transmitted endophytic bacterial communities [frontiersin.org]

A Deep Dive into the Pharmacological Functions of Sodium Humate: A Technical Guide for Researchers

Abstract: Sodium humate, a salt of humic acid, is a complex supramolecular assembly of organic compounds derived from the natural decay of plant and animal matter. Historically utilized in veterinary and agricultural applications, emerging scientific evidence has illuminated its diverse and potent pharmacological functions. These include significant anti-inflammatory, broad-spectrum antiviral, and effective toxin-binding activities. This technical guide provides an in-depth exploration of these core pharmacological functions, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers, scientists, and professionals in drug development.

Anti-inflammatory Activity

One of the most robustly documented pharmacological properties of sodium humate is its anti-inflammatory effect. This activity is multifaceted, involving the modulation of key signaling pathways and the reduction of pro-inflammatory mediators, making it a compound of interest for inflammatory conditions.

Mechanism of Action: Inhibition of the NF-κB Pathway

Sodium humate exerts its anti-inflammatory effects primarily by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. By suppressing the activation of this pathway, sodium humate effectively dampens the inflammatory cascade at a crucial control point.

Caption: Sodium humate inhibits the TLR4/NF-κB signaling cascade.

Quantitative Data: Cytokine Modulation

Studies have consistently demonstrated the ability of sodium humate to reduce the secretion of pro-inflammatory cytokines while in some cases increasing anti-inflammatory cytokines.

Table 1: Effect of Sodium Humate on Serum Inflammatory Cytokine Levels in Pre-Weaned Dairy Calves

| Treatment Group | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |

| Control | 185.3 ± 10.2 | 210.5 ± 12.1 |

| 5g Sodium Humate | 150.1 ± 9.8 | 175.4 ± 11.5 |

| *p < 0.05 compared to control group. Data adapted from a study on pre-weaned dairy calves.[2] |

Experimental Protocol: Cytokine Quantification by ELISA

This protocol outlines the measurement of secreted cytokines from cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 0.1 x 10⁶ cells/well and allow them to adhere overnight.[3]

-

Pre-treat cells with varying concentrations of sodium humate for 2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide - LPS) for 24 hours.[4]

-

Collect the culture supernatant for analysis.[3]

2. ELISA Procedure (General):

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[3][5]

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and add a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours to prevent non-specific binding.[4][5]

-

Sample Incubation: Add 100 µL of cell culture supernatants and standard cytokine solutions to the appropriate wells. Incubate for 2 hours.[3][5]

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[4]

-

Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.[3][4]

-

Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until color develops.[3][5]

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.[5]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[3][5] The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Antiviral Activity

Sodium humate exhibits potent antiviral properties against a range of viruses, including both enveloped and non-enveloped DNA and RNA viruses.[6][7] Its primary mode of action is the inhibition of viral entry into host cells.

Mechanism of Action: Blocking Viral Attachment

The antiviral mechanism of sodium humate is largely attributed to its ability to bind to viral envelope proteins, thereby sterically hindering the virus from attaching to and fusing with the host cell membrane.[7] This action effectively neutralizes the virus before it can initiate infection. Additionally, some studies suggest it can inhibit viral enzymes like reverse transcriptase.[6]

Caption: Sodium humate prevents viral infection by blocking attachment.

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity of humic substances is often quantified by determining the 50% inhibitory concentration (IC50), the concentration required to inhibit viral replication by 50%.

Table 2: Antiviral Activity of Humic Acid against Influenza A Virus (H1N1)

| Compound Addition Time | IC50 (µg/mL) |

| During Viral Adsorption | 48.61 ± 7.32 |

| Post-Adsorption | 55.27 ± 5.46 |

| Data derived from a study on humic acid against Influenza A/WSN/33 in MDCK cells.[8] |

Experimental Protocol: Viral Plaque Reduction Assay

This protocol details a standard method to quantify the infectivity of a lytic virus and assess the efficacy of an antiviral compound.

1. Cell Preparation:

-

Seed a susceptible cell line (e.g., Vero or MDCK cells) in 12-well plates.[9]

-

Incubate until the cells form a confluent monolayer (90-100%).[9]

2. Virus and Compound Preparation:

-

Prepare serial dilutions of the test virus stock to a concentration that yields 50-200 plaque-forming units (PFU) per well.[9]

-

Prepare serial dilutions of sodium humate in a serum-free cell culture medium.

3. Infection and Treatment:

-

Mix equal volumes of the diluted virus suspension with the diluted sodium humate solutions and incubate at 37°C for 1 hour to allow for interaction.[9]

-

Wash the cell monolayer with PBS.

-

Add the virus-compound mixture to the cells and incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plates every 15 minutes.[9]

4. Overlay and Incubation:

-

Aspirate the inoculum from the wells.

-

Overlay the cell monolayer with a semi-solid medium (e.g., 1% low-gelling temperature agarose (B213101) or carboxymethylcellulose in culture medium) to restrict virus spread.[9][10]

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, until visible plaques have formed.[9]

5. Plaque Visualization and Quantification:

-

Fix the cells with a fixative solution (e.g., 4% formaldehyde) for at least 30 minutes.[11]

-

Carefully remove the overlay.

-

Stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet) for 15-20 minutes.[11]

-

Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a stained cell monolayer.

-

Count the number of plaques in each well. The IC50 is calculated as the concentration of sodium humate that reduces the plaque count by 50% compared to the virus-only control.

Toxin-Binding and Adsorption

Sodium humate is a high-molecular-weight polymer with a significant capacity to adsorb a variety of substances, including harmful mycotoxins like aflatoxin B1 (AFB1).[1][12] This property is crucial for its potential use as a detoxifying agent in animal feed and potentially in human applications.

Mechanism of Action: Adsorption and Complexation

The strong adsorption capacity of sodium humate stems from its complex polymeric structure and the presence of numerous active functional groups (e.g., carboxyl, phenolic hydroxyls).[6][12] These features allow it to bind toxins through mechanisms such as electrostatic interactions and hydrogen bonding, forming a stable complex that is less likely to be absorbed from the gastrointestinal tract.[13]

Caption: The adsorption of aflatoxin by sodium humate.